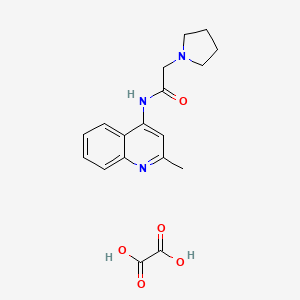![molecular formula C14H20N2O6S2 B6038460 N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine](/img/structure/B6038460.png)
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine, also known as 4-MST, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor that targets specific enzymes, making it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine involves the inhibition of specific enzymes, such as the proteasome and the deubiquitinase USP14. These enzymes play a critical role in the regulation of various cellular processes, and their inhibition by N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine can lead to the suppression of cell growth and proliferation. This makes N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine a potential candidate for the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
Studies have shown that N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine can have a range of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells, as well as reduce inflammation and improve insulin sensitivity in animal models. These effects make it a promising candidate for the treatment of a variety of diseases.
実験室実験の利点と制限
One of the advantages of N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine is its specificity towards certain enzymes, which makes it a useful tool for studying specific cellular processes. However, its complex synthesis process and limited availability can make it difficult to obtain and use in experiments. Additionally, its potential toxicity and side effects require careful consideration when using it in lab experiments.
将来の方向性
There are several future directions for research on N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine. One potential application is in the treatment of cancer, where it could be used as a targeted therapy to inhibit specific enzymes involved in tumor growth and proliferation. Additionally, its potential use in the treatment of other diseases, such as inflammation and diabetes, warrants further investigation. Further research is also needed to understand the potential side effects and toxicity of N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine, as well as to develop more efficient synthesis methods to increase its availability for research and potential therapeutic use.
合成法
The synthesis of N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine involves a multi-step process that starts with the preparation of the thienylsulfonyl chloride. This is then reacted with morpholine to form the sulfonylmorpholine intermediate, which is subsequently reacted with valine to yield the final product. The synthesis of N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine is a complex process that requires specialized equipment and expertise.
科学的研究の応用
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine has been extensively studied for its potential therapeutic applications. It has been shown to inhibit specific enzymes that are involved in the regulation of various cellular processes, including cell growth and proliferation. This makes it a promising candidate for the treatment of cancer, as well as other diseases such as diabetes and inflammation.
特性
IUPAC Name |
3-methyl-2-[(4-morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6S2/c1-9(2)12(14(18)19)15-13(17)11-7-10(8-23-11)24(20,21)16-3-5-22-6-4-16/h7-9,12H,3-6H2,1-2H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJUYAKYAZTXJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC(=CS1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-imidazol-4-yl)ethyl]-5-{1-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6038387.png)
![(3-isopropoxyphenyl)(1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-piperidinyl)methanone](/img/structure/B6038395.png)
![1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-4-(2-methylphenyl)piperazine](/img/structure/B6038410.png)

![2-[(3-phenylpropyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6038427.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B6038436.png)
![4-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-3-nitrobenzaldehyde](/img/structure/B6038442.png)
![N-(3-acetylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6038445.png)
![2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6038453.png)
![2-(4-phenyl-1-piperidinyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide](/img/structure/B6038468.png)

![2-{[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]carbonyl}pyrazine trifluoroacetate](/img/structure/B6038486.png)
![5-{[benzyl(methyl)amino]methyl}-N-[(4-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B6038497.png)
![3,5-bis(difluoromethyl)-1-[(2-propyl-4-quinolinyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6038505.png)